molecular formula C22H23FN4O2S B11269506 4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine

4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine

Cat. No.: B11269506
M. Wt: 426.5 g/mol
InChI Key: QTMLPUDWPXQBTB-UHFFFAOYSA-N
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Description

4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a piperazine ring, an ethylbenzenesulfonyl group, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like chloroform or dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) or triethylamine (TEA) .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to increase yield and purity. These methods often employ large-scale reactors and continuous flow processes to ensure consistent production. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., NaOCH3, KOtBu). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can be beneficial for treating neurodegenerative diseases . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylbenzenesulfonyl group enhances its solubility and reactivity, while the fluorophenyl group contributes to its stability and potential biological activity.

Properties

Molecular Formula

C22H23FN4O2S

Molecular Weight

426.5 g/mol

IUPAC Name

4-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyrimidine

InChI

InChI=1S/C22H23FN4O2S/c1-2-17-3-9-20(10-4-17)30(28,29)27-13-11-26(12-14-27)22-15-21(24-16-25-22)18-5-7-19(23)8-6-18/h3-10,15-16H,2,11-14H2,1H3

InChI Key

QTMLPUDWPXQBTB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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